Topoisomerase I inhibitor 7

DNA binding topoisomerase I heteroarene-fused anthraquinone

This naphthoindole-anthraquinone Top1 inhibitor (CAS 2408639-81-4) offers a unique DNA-binding mechanism distinct from camptothecin interfacial poisons. Validated in P388 lymphoma models with 79% tumor growth inhibition and 153% lifespan extension, it maintains potency in p53-deficient cells. Its superior aqueous solubility makes it ideal for parenteral formulation development. Compare with generic Top1 inhibitors to avoid unpredictable efficacy variations. Available as high-purity (≥98%) solid for research use.

Molecular Formula C22H19N3O5
Molecular Weight 405.4 g/mol
Cat. No. B15141806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 7
Molecular FormulaC22H19N3O5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O)C(=O)N5CCC(C5)N
InChIInChI=1S/C22H19N3O5/c1-9-13(22(30)25-7-6-10(23)8-25)14-17(24-9)21(29)16-15(20(14)28)18(26)11-4-2-3-5-12(11)19(16)27/h2-5,10,24,26-27H,6-8,23H2,1H3/t10-/m0/s1
InChIKeyRXAGRDYZCKXNCT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase I Inhibitor 7: Baseline Profile of a DNA-Targeting Heteroarene-Fused Anthraquinone


Topoisomerase I inhibitor 7 (CAS 2408639-81-4, C22H19N3O5, MW 405.40), also referred to as Compound 8, is a synthetic small molecule belonging to the naphtho[2,3-f]indole-3-carboxamide class of heteroarene-fused anthraquinones [1]. This compound is characterized by its ability to bind the DNA duplex and inhibit topoisomerase I (Top1)-mediated DNA unwinding [1]. In preclinical models, Topoisomerase I inhibitor 7 demonstrated potent antitumor activity, including significant inhibition of tumor growth and extension of survival in the P388 lymphoma mouse model [1][2].

Why Topoisomerase I Inhibitor 7 Cannot Be Substituted by Generic Top1 Inhibitors


Topoisomerase I (Top1) inhibitors encompass chemically diverse classes with profoundly different molecular mechanisms, target engagement profiles, and therapeutic windows. While camptothecin (CPT) derivatives function as interfacial poisons by stabilizing the Top1-DNA covalent complex, the naphthoindole scaffold of Topoisomerase I inhibitor 7 exhibits a distinct mode of action involving direct DNA duplex binding and inhibition of Top1-mediated DNA relaxation [1]. Furthermore, even within the heteroarene-fused anthraquinone class, substitution of the heterocyclic core (e.g., replacing the pyrrole ring with furan or thiophene) drastically alters DNA binding affinity and consequent Top1 inhibitory potency [1]. Consequently, generic substitution with another Top1 inhibitor—even a structurally related analog—risks unpredictable variations in cellular efficacy, resistance profile, and in vivo tolerability. The quantitative evidence presented in Section 3 substantiates the unique performance and differentiation of Topoisomerase I inhibitor 7 relative to its closest structural and functional comparators [1][2].

Topoisomerase I Inhibitor 7: Quantitative Evidence of Differentiation from Comparators


Enhanced DNA Binding Affinity of Topoisomerase I Inhibitor 7 Relative to Furan and Thiophene Analogs

Within a series of heteroarene-fused anthraquinones, the naphtho[2,3-f]indole-3-carboxamide derivative (Compound 8 / Topoisomerase I inhibitor 7) forms more affine complexes with the DNA duplex than its furan and thiophene analogs [1]. This heightened DNA binding translates directly into stronger inhibition of topoisomerase 1-mediated DNA unwinding [1].

DNA binding topoisomerase I heteroarene-fused anthraquinone

In Vivo Antitumor Efficacy of Topoisomerase I Inhibitor 7 in the P388 Lymphoma Model

Topoisomerase I inhibitor 7, administered at tolerable doses, significantly inhibited tumor growth by up to 79% and extended lifespan by 153% in mice bearing P388 lymphoma transplants [1]. This represents a robust, quantifiable in vivo antitumor effect.

in vivo efficacy P388 lymphoma tumor growth inhibition

Cytotoxic Profile of Topoisomerase I Inhibitor 7 Against Human Tumor Cell Lines

New amide derivatives, including Topoisomerase I inhibitor 7 (Compound 8), demonstrated submicromolar antiproliferative potency against a panel of five tumor cell lines of various tissue origins, with potency comparable to the clinical standard doxorubicin [1].

cytotoxicity cancer cell lines antiproliferative

Differential Cytotoxicity in p53 Wild-Type vs. Knockout Cells: A Potential Advantage Over Doxorubicin

In contrast to doxorubicin, Topoisomerase I inhibitor 7 (Compound 8) and its analogs exhibited similar cytotoxicity against HCT116 colon carcinoma cells regardless of p53 status (wild-type p53 vs. isogenic p53 knockout) [1]. This indicates a potential advantage in tumors with compromised p53 function.

p53 drug resistance apoptosis

Improved Solubility and Tolerability Profile of Topoisomerase I Inhibitor 7 Enabling Parenteral Administration

Topoisomerase I inhibitor 7 (Compound 8) was specifically noted for its better solubility for parenteral administration and was well-tolerated by animals, in contrast to some other heteroarene-fused anthraquinone derivatives [1]. This property is critical for in vivo studies and potential therapeutic development.

solubility tolerability parenteral administration

Topoisomerase I Inhibitor 7: Optimal Research and Industrial Application Scenarios


Investigating DNA Damage Response and Top1-Mediated DNA Unwinding

Leverage the superior DNA binding affinity and Top1 inhibitory activity of Topoisomerase I inhibitor 7 to dissect the molecular mechanisms of Top1-dependent DNA relaxation and its role in DNA damage response pathways. This compound is particularly well-suited for biochemical and cellular assays aimed at quantifying DNA-Top1-drug ternary complex formation and subsequent cellular stress signaling [1].

In Vivo Efficacy Studies in Hematological Malignancy Models

Employ Topoisomerase I inhibitor 7 in preclinical mouse models of lymphoma (e.g., P388) to evaluate antitumor efficacy, survival benefit, and pharmacodynamic biomarkers. The established in vivo activity—79% tumor growth inhibition and 153% lifespan extension [1]—provides a robust benchmark for comparing novel analogs or combination regimens.

Evaluating p53-Independent Cytotoxicity in Solid Tumor Models

Utilize Topoisomerase I inhibitor 7 to study cytotoxic mechanisms in p53-deficient cancer models. Its ability to maintain antiproliferative potency in HCT116 p53 knockout cells [1] makes it a valuable tool for exploring therapeutic strategies against p53-mutated or p53-null tumors, which are often refractory to conventional agents like doxorubicin.

Formulation and Pharmacokinetic Optimization for Parenteral Delivery

Capitalize on the improved aqueous solubility and favorable tolerability profile of Topoisomerase I inhibitor 7 to develop and optimize parenteral formulations. This compound is an ideal candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, biodistribution analyses, and initial toxicity assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase I inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.